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Compound of Interest

Compound Name: 10-HydroxytrImipramine

Cat. No.: B15288575 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

interactions of psychoactive compounds with neuroreceptors is paramount. This guide provides

a detailed comparison of the neuroreceptor binding profile of 10-Hydroxyimipramine, an active

metabolite of the tricyclic antidepressant Imipramine, against its parent compound and other

common tricyclic antidepressants (TCAs). All data presented is supported by established

experimental protocols.

Comparative Neuroreceptor Binding Affinities
The affinity of a compound for a specific receptor is a key determinant of its pharmacological

action, including both therapeutic effects and potential side effects. The following table

summarizes the in vitro binding affinities (Ki values in nM) of 10-Hydroxyimipramine and

selected comparator TCAs for key neuroreceptors and transporters. A lower Ki value indicates

a higher binding affinity.
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Compoun
d

SERT NET DAT H1 M1
α1-
Adrenergi
c

10-

Hydroxyimi

pramine

2.8 15 >10,000 25 150 30

Imipramine 1.1 37 8,600 11 91 27

Desipramin

e
26 0.8 2,100 110 1,000 130

Amitriptylin

e
4.3 35 3,200 1.1 21 24

Nortriptylin

e
18 4.4 1,500 45 120 50

Data compiled from Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997).

Neurotransmitter receptor and transporter binding profile of antidepressants and their

metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322.

Key Insights from the Binding Profile
From the data, it is evident that 10-Hydroxyimipramine retains significant affinity for the

serotonin transporter (SERT) and the norepinephrine transporter (NET), which are the primary

targets for the antidepressant effects of TCAs. Notably, its affinity for SERT is comparable to

that of its parent compound, Imipramine.

Compared to Imipramine, 10-Hydroxyimipramine exhibits a slightly lower affinity for the

histamine H1 and muscarinic M1 receptors. Antagonism of these receptors is associated with

common TCA side effects such as sedation, weight gain (H1), and anticholinergic effects like

dry mouth and constipation (M1). This suggests that 10-Hydroxyimipramine may have a

moderately improved side-effect profile in this regard.

Furthermore, 10-Hydroxyimipramine shows a similar affinity for the alpha-1 adrenergic receptor

as Imipramine. Blockade of this receptor can lead to orthostatic hypotension. Like other TCAs,
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its affinity for the dopamine transporter (DAT) is negligible.

Experimental Protocols
The determination of neuroreceptor binding affinities, as presented in the table, is typically

conducted using competitive radioligand binding assays. This technique is a cornerstone of

pharmacological research for its precision and reliability.

Principle of Competitive Radioligand Binding Assay
This in vitro assay measures the ability of a test compound (e.g., 10-Hydroxyimipramine) to

displace a specific radiolabeled ligand from its receptor. The concentration of the test

compound that inhibits 50% of the specific binding of the radioligand is known as the IC50

value. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-

Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Generalized Step-by-Step Methodology
Tissue Preparation: Brain regions rich in the target receptor or cells recombinantly

expressing the target receptor are homogenized and centrifuged to isolate cell membranes.

The final membrane preparation is resuspended in a suitable buffer.

Assay Incubation: A constant concentration of a specific radioligand and varying

concentrations of the unlabeled test compound are incubated with the membrane

preparation in a multi-well plate.

Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly

filtered through a glass fiber filter mat using a cell harvester. This traps the membrane-bound

radioligand on the filter while the unbound radioligand passes through.

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm

of the test compound concentration. A sigmoidal curve is fitted to the data to determine the

IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
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Fig. 1: Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways and Logical Relationships
The interaction of 10-Hydroxyimipramine with its primary targets, SERT and NET, leads to the

inhibition of neurotransmitter reuptake. This, in turn, increases the concentration of serotonin

and norepinephrine in the synaptic cleft, enhancing neurotransmission. The following diagram

illustrates this fundamental signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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